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Introduction

Pgd1 (Protein essential for growth on glucose and galactose, also known as Med3) is a key
component of the Mediator complex in Saccharomyces cerevisiae (baker's yeast).[1][2] The
Mediator complex is a large, multi-subunit protein assembly that acts as a crucial transcriptional
co-regulator, bridging gene-specific transcription factors with the general RNA polymerase I
(Pol 1) machinery.[1][3] Pgd1p is specifically part of the 'tail' module of this complex, which is
often the primary point of contact for transcriptional activators.[1][4] Given its role in regulating
the expression of a wide array of genes, studying Pgd1p and its interactions is vital for
understanding cellular responses to environmental signals and stress.

This document provides a comprehensive protocol for the detection and semi-quantitative
analysis of Pgd1p in yeast lysates using Western blotting. This technique allows for the
verification of Pgdlp expression, assessment of its approximate molecular weight, and
comparison of its relative abundance under different experimental conditions.

Target Protein Details
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Property

Value

Reference

Protein Name

Mediator of RNA polymerase Il

transcription subunit 3

[2](5]

Gene Name

PGD1/YGL025C / MED3

[1]5]

Organism

Saccharomyces cerevisiae
(Baker's Yeast)

[2]

Amino Acid Length 397 [1][2]
Calculated Molecular Weight ~43.1 kDa [2]
Subcellular Localization Nucleus [4]

Function

Component of the Mediator
complex tail module, involved

in transcriptional regulation.

[1]

Experimental Protocols

This section details a robust methodology for the Western blot analysis of Pgd1p, from yeast

cell culture to signal detection.

Part 1: Yeast Protein Lysate Preparation

Extraction of total protein from yeast requires efficient cell wall disruption. The following

protocol is a common method using alkaline lysis and heat.

Materials:

Sterile water

0.2 M NaOH

Yeast culture grown to mid-log phase (OD600 = 0.5-0.8)

bromophenol blue, 10% [3-mercaptoethanol)

2x Laemmli Sample Buffer (4% SDS, 20% glycerol, 120 mM Tris-Cl pH 6.8, 0.02%
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e Microcentrifuge and tubes

e Heating block or water bath

Procedure:

Harvest yeast cells from your culture by centrifugation (e.g., 5 minutes at 3,500 rpm).[6]
e Resuspend the cell pellet in 100 pL of sterile water.

e Add 100 pL of 0.2 M NaOH and incubate at room temperature for 5 minutes to permeabilize
the cells.[7]

o Pellet the cells by centrifugation (e.g., 3 minutes at 14,000 rpm).[8]
o Carefully discard the supernatant.
o Resuspend the cell pellet in 50-100 pL of 2x Laemmli Sample Buffer.[7]

» Boil the samples at 95-100°C for 5-10 minutes to denature the proteins and complete lysis.
[91[10]

o Centrifuge at maximum speed for 5 minutes to pellet cell debris.[7]

o Carefully transfer the supernatant, which contains the total protein lysate, to a new, clean
tube.

o Determine the protein concentration using a suitable method like the Bradford or BCA assay.
Ensure compatibility with SDS in the sample buffer or dilute samples appropriately.[6][11]

Part 2: SDS-Polyacrylamide Gel Electrophoresis (SDS-
PAGE)

Materials:
e Polyacrylamide gels (e.g., 10-12% acrylamide for a ~43 kDa protein)

e 1x SDS Running Buffer
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e Protein molecular weight marker
o Electrophoresis apparatus

Procedure:

Assemble the electrophoresis apparatus according to the manufacturer's instructions.

Load 20-50 pg of total protein lysate into each well of the SDS-PAGE gel.[9]

Load 5-10 pL of a pre-stained protein molecular weight marker into one lane.

Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of
the gel (approximately 1-1.5 hours).[10]

Part 3: Protein Transfer (Blotting)

Materials:

PVDF or Nitrocellulose membrane (0.45 pum pore size)

Methanol (for PVDF membrane activation)

1x Transfer Buffer (e.qg., Tris-Glycine with 20% methanol)

Filter paper

Transfer apparatus (wet or semi-dry)
Procedure:
» Pre-soak the gel in 1x Transfer Buffer for 10-15 minutes.

 If using a PVDF membrane, activate it by immersing in methanol for 1 minute, followed by a
brief rinse in deionized water, and then equilibrate in 1x Transfer Buffer.[12] If using
nitrocellulose, equilibrate directly in Transfer Buffer.

o Soak filter papers in 1x Transfer Buffer.
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o Assemble the transfer "sandwich" in the following order, ensuring no air bubbles are trapped

between layers: filter paper, gel, membrane, filter paper.[12]

o Place the sandwich in the transfer apparatus and perform the transfer according to the

manufacturer's instructions (e.g., 100 V for 1-2 hours or overnight at a lower voltage in a cold

room).[6][12]

 After transfer, you can briefly stain the membrane with Ponceau S solution to visualize total

protein and confirm transfer efficiency.[6][13] Destain with water or TBST washes.

Part 4: Inmunodetection

Reagent Concentrations & Incubation Times

Typical .
) Incubation
Step Reagent Concentration Ti Temperature
ime
I Dilution
5% non-fat dry
Blocking milk or 5% BSA N/A 1 hour Room Temp.
in TBST
] ) Anti-Pgd1/Med3 Start with 1:1000 ] Room Temp. or
Primary Antibody ] o 1 hr to Overnight
Antibody dilution 4°C
HRP-conjugated
Secondary ) )
] anti-rabbit/mouse  1:2000 - 1:10000 1 hour Room Temp.
Antibody
I9G
1x TBST (Tris- )
_ _ 3 x 10 minutes
Washing Buffered Saline, N/A H Room Temp.
eac
0.1% Tween 20)
Procedure:

o Place the membrane in a container and block non-specific binding by incubating with

Blocking Buffer for 1 hour at room temperature with gentle agitation.[9]
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Discard the blocking solution and add the primary antibody diluted in fresh blocking buffer.
Incubate for at least 1 hour at room temperature or overnight at 4°C with gentle agitation.[14]

Remove the primary antibody solution (this can often be saved and reused).

Wash the membrane three times with 1x TBST for 10 minutes each time to remove unbound
primary antibody.[9]

Add the HRP-conjugated secondary antibody, diluted in blocking buffer. Incubate for 1 hour
at room temperature with gentle agitation.[15]

Discard the secondary antibody solution.

Wash the membrane four times with 1x TBST for 5-10 minutes each to remove unbound
secondary antibody.[12][15]

Part 5: Signal Detection and Analysis

Materials:

Enhanced Chemiluminescence (ECL) substrate

Chemiluminescence imaging system or X-ray film

Procedure:

Prepare the ECL substrate by mixing the components according to the manufacturer's
instructions.

Incubate the membrane completely with the ECL substrate for 1-5 minutes.[9]

Capture the chemiluminescent signal using an imaging system or by exposing it to X-ray film
in a darkroom.[9][12] Multiple exposure times may be necessary to achieve an optimal signal
without saturation.

Analyze the resulting bands. The band corresponding to Pgd1p should appear at
approximately 43 kDa. The intensity of the band can be quantified using densitometry
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software (e.g., ImageJ) and normalized to a loading control (like Pgkl or total protein stain)
for semi-quantitative analysis.[16]
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Caption: Pgd1's role in the Mediator complex transcriptional pathway.

Experimental Workflow Diagram
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Caption: Key stages of the Western blot protocol for Pgd1 detection.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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